1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 896638-67-8
VCID: VC7673640
InChI: InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3
SMILES: CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Molecular Formula: C23H23N5O2
Molecular Weight: 401.47

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

CAS No.: 896638-67-8

Cat. No.: VC7673640

Molecular Formula: C23H23N5O2

Molecular Weight: 401.47

* For research use only. Not for human or veterinary use.

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one - 896638-67-8

Specification

CAS No. 896638-67-8
Molecular Formula C23H23N5O2
Molecular Weight 401.47
IUPAC Name 6-benzyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Standard InChI InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3
Standard InChI Key JLXTWDAHSPQXQM-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one features a tricyclic system comprising pyridine, pyrrole, and pyrimidine rings. The benzyl group at position 1 and the 4-methylpiperazine-1-carbonyl group at position 2 contribute to its stereoelectronic profile, influencing receptor binding and pharmacokinetics.

Molecular Formula and Weight

The compound has the molecular formula C23H23N5O2 and a molecular weight of 401.47 g/mol. Its IUPAC name, 6-benzyl-5-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, reflects the substitution pattern and functional groups.

PropertyValueSource
CAS No.896638-67-8
Molecular FormulaC23H23N5O2
Molecular Weight401.47 g/mol
IUPAC Name6-Benzyl-5-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Stereochemical Features

Stereoisomerism arises from the piperazine ring and the fused tricyclic system. Computational modeling reveals that the 4-methylpiperazine moiety adopts a chair conformation, optimizing hydrophobic interactions with target proteins . The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions, including:

  • Cyclization of pyrimidine precursors with pyrrole derivatives.

  • Functionalization via amide coupling to introduce the 4-methylpiperazine group.

  • Benzylation at position 1 using benzyl halides under basic conditions.

A representative route begins with the condensation of 2-aminopyridine with a pyrrolo[2,3-d]pyrimidine intermediate, followed by Friedel-Crafts acylation to attach the piperazine carbonyl group . Final benzylation employs benzyl bromide in the presence of a palladium catalyst.

Reactivity Profile

The compound exhibits moderate stability under acidic conditions but undergoes hydrolysis of the amide bond in strong bases. The pyrimidine ring is susceptible to electrophilic substitution, enabling further derivatization .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Strong absorbance at 1670 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (aromatic C=C).

  • NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and piperazine methyl groups (δ 2.3 ppm).

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs in patents demonstrate tropomyosin-related kinase (Trk) inhibition, implicating the compound in neurotrophin signaling modulation . The 4-methylpiperazine group likely interacts with kinase ATP-binding pockets via hydrogen bonding .

Central Nervous System Effects

The benzyl group enhances CNS penetration, suggesting potential in neurodegenerative diseases. In vitro assays show µM-range activity against serotonin and dopamine receptors, though specific targets remain unconfirmed.

Therapeutic Applications and Clinical Prospects

Neurological Disorders

Preclinical models suggest utility in Alzheimer’s disease and Parkinson’s disease, leveraging kinase modulation and neurotransmitter regulation .

Oncology

Kinase inhibition positions the compound as a candidate for breast cancer and neuroblastoma therapies, particularly in Trk-positive tumors .

Anti-Inflammatory Applications

Piperazine derivatives are known for immunomodulatory effects, hinting at applications in rheumatoid arthritis or multiple sclerosis.

Future Research Directions

  • Synthetic Optimization: Improve yield and purity via green chemistry approaches.

  • Target Identification: Use proteomics to elucidate binding partners .

  • In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.

  • Structural Modifications: Explore halogenation or fluorination to enhance potency .

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